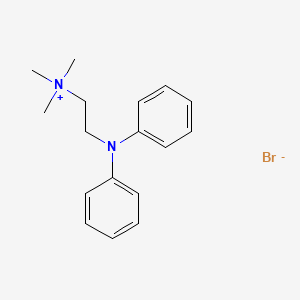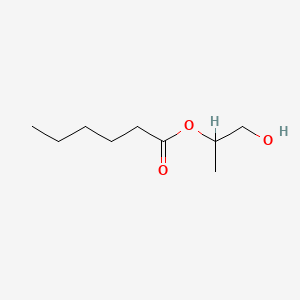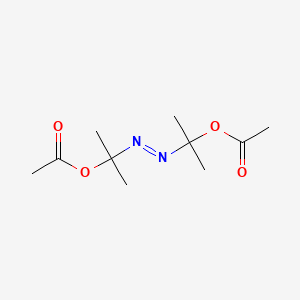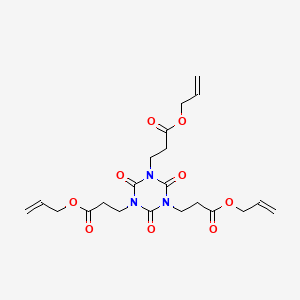
Triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate is a derivative of isocyanuric acid, which is known for its diverse applications in various fields due to its unique chemical structure. This compound is particularly interesting because of its potential use as a monomer in the preparation of polymers with unique properties and as a modifying agent for commercial thermoplastics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate typically involves the alkylation of cyanuric acid derivatives. One common method is the reaction of cyanuric acid trisodium salt with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate undergoes various chemical reactions, including:
Substitution Reactions: The allyl groups can be substituted with other functional groups using nucleophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Polymerization Reactions: It can undergo polymerization to form high-molecular-weight polymers.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Polymerization Initiators: Such as radical initiators for polymerization reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used.
Epoxides: From oxidation reactions.
Polymers: From polymerization reactions.
Wissenschaftliche Forschungsanwendungen
Triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a component in biodegradable medical implants.
Industry: Used as a modifying agent for commercial thermoplastics to enhance their properties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-dipropionate
- Tetraallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tetrapropionate
Uniqueness
Triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate is unique due to its three allyl groups, which provide a balance between reactivity and stability. This makes it particularly useful as a monomer for polymer synthesis and as a modifying agent for thermoplastics .
Eigenschaften
| 33919-45-8 | |
Molekularformel |
C21H27N3O9 |
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
prop-2-enyl 3-[2,4,6-trioxo-3,5-bis(3-oxo-3-prop-2-enoxypropyl)-1,3,5-triazinan-1-yl]propanoate |
InChI |
InChI=1S/C21H27N3O9/c1-4-13-31-16(25)7-10-22-19(28)23(11-8-17(26)32-14-5-2)21(30)24(20(22)29)12-9-18(27)33-15-6-3/h4-6H,1-3,7-15H2 |
InChI-Schlüssel |
FGVDSXMHQJSIBA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)CCN1C(=O)N(C(=O)N(C1=O)CCC(=O)OCC=C)CCC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


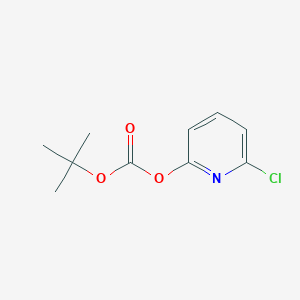

![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis(isooctadecanoato-kappaO)-](/img/structure/B13749537.png)




